molecular formula C5H9NOS B14651884 N-Allyl O-methyl thiocarbamate CAS No. 41596-55-8

N-Allyl O-methyl thiocarbamate

Cat. No.: B14651884
CAS No.: 41596-55-8
M. Wt: 131.20 g/mol
InChI Key: KFQCYQPZTRDLBX-UHFFFAOYSA-N
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Description

N-Allyl O-methyl thiocarbamate (CAS: 41596-55-8) is a thiocarbamate derivative characterized by an allyl group attached to the nitrogen atom and a methoxy group on the oxygen. Its logP value of 0.693 indicates moderate lipophilicity, balancing solubility and membrane permeability. Thiocarbamates are widely studied for their biological activities, industrial applications (e.g., flotation agents), and unique structural features that influence reactivity and binding interactions .

Properties

CAS No.

41596-55-8

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

O-methyl N-prop-2-enylcarbamothioate

InChI

InChI=1S/C5H9NOS/c1-3-4-6-5(8)7-2/h3H,1,4H2,2H3,(H,6,8)

InChI Key

KFQCYQPZTRDLBX-UHFFFAOYSA-N

Canonical SMILES

COC(=S)NCC=C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N-Allyl O-methyl thiocarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted thiocarbamates.

Scientific Research Applications

N-Allyl O-methyl thiocarbamate, with the molecular formula C5H9NOSC_5H_9NOS and CAS RN 41596, has potential applications as a flavoring compound . Other metallic thiocarbamates and dithiocarbamates have found use in a variety of applications:

Applications of Metal Dithiocarbamate Complexes

  • Agriculture: Used as herbicides, fungicides, and pesticides .
  • Medicinal Chemistry: Applications in medicinal chemistry have been noted . Some complexes of dithiocarbamates have demonstrated anticonvulsant and antianxiety activities .
  • Detection of Gases: Useful in the detection of gaseous nitric oxide .
  • Precursors for Synthesis: Applied as efficient precursors for the synthesis of nanoscale and quantum dots of metal sulfides .
  • Engine Oil Additives: Some complexes, like MoDTC/ZDDP, are commercialized as engine oil additives .
  • Stabilization of Transition Metals: Efficient ligands for the stabilization of transition metals in unusual oxidation states .
  • Catalysis: Dithiocarbamate complexes are used as catalysts for organic transformations .
  • Polymerization Agents: Applied extensively as reverse addition-fragmentation chain transfer (RAFT) polymerization agents .
  • Rubber Vulcanization: Utilized as rubber vulcanization agents .
  • Metal and Dye Removal: Used for the determination and removal of metals and dyes from aqueous solutions .

Preparation Method of Pi-Allyl Thiocarbamate

  • A method for effectively preparing pi-allyl thiocarbamates compound has obtained extensive commercial application .
  • A technique for preparing pi-allyl thiocarbamate involves dissolving sodium sulfocynanate in water with TBAB as a phase transfer catalyst to react with chloropropene. The mixture is heated to reflux, and after the reaction, the water phase is removed following standing separation .
  • An improved method omits the phase transfer catalyst TBAB and performs the reaction in the same device and medium to avoid the separation and purification of toxic intermediates .
  • An alternative product method replaces chloropropene with propenyl, which is less toxic .

Mechanism of Action

The mechanism of action of N-Allyl O-methyl thiocarbamate involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition disrupts the normal metabolic processes in fungi, bacteria, plants, and insects, leading to their death. The compound targets specific enzymes and pathways, making it effective as a pesticide and herbicide .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

The logP value of N-Allyl O-methyl thiocarbamate (0.693) is comparable to other thiocarbamates:

  • O-Ethyl-N-(4-nitrophenyl)thiocarbamate : Structural analogs with aromatic substituents (e.g., nitro groups) exhibit higher logP values due to increased hydrophobicity .

Conformational and Crystallographic Insights

  • Antiparallel Thiocarbonyl-Carbonyl Arrangement : Similar to O-ethyl-N-(ethoxycarbonyl)thiocarbamate , this compound likely adopts a conformation where the thiocarbonyl (C=S) and carbonyl (C=O) groups are antiparallel, stabilizing intramolecular interactions.
  • Hydrogen Bonding : Thiocarbamates form intermolecular N–H⋯S=C bonds, as observed in crystal structures of O-ethyl derivatives . The allyl group may introduce steric effects, altering packing efficiency compared to ethyl or benzyl substituents.

Cytotoxicity and Anti-Trypanosomal Activity

  • Thiocarbamate Glycosides (27–29): Exhibit moderate cytotoxicity in rat skeletal myoblasts and anti-trypanosomal activity against Trypanosoma brucei rhodesiense. The O-methyl variant (27) shows lower activity than the O-butyl analog (29), suggesting longer alkyl chains enhance membrane interaction .
  • 4-(α-L-Rhamnosyloxy) Benzyl Isothiocyanate (30): Significantly outperforms thiocarbamates in bioactivity, highlighting the importance of the isothiocyanate group over thiocarbamate in targeting pathogens .

Binding Interactions in Docking Studies

  • Hydrogen Bonding with Tyr70 : Thiocarbamates form additional hydrogen bonds with Tyr70 in LuxR proteins compared to carbamates, explaining their enhanced agonistic activity. For example, O-ethyl thiocarbamates exhibit hydrogen bonds with Tyr70 and Trp66, mimicking natural ligands .
  • N-Allyl vs.

Flotation Efficiency

  • N-Ethyl-O-Isobutyl Thiocarbamate : Demonstrates superior flotation efficiency for copper and zinc ores due to optimal hydrophobicity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP Key Substituents Biological Activity (IC50)
This compound 0.693 N-Allyl, O-methyl Not reported
O-Ethyl-N-(4-nitrophenyl) ~1.2 N-4-nitrophenyl, O-ethyl Not reported
O-Methyl thiocarbamate (27) ~0.5* O-methyl, glycoside Moderate anti-trypanosomal

*Inferred from glycoside polarity .

Q & A

Q. What are the optimal synthetic routes for N-Allyl O-methyl thiocarbamate, and how can reaction efficiency be validated?

A microwave-assisted method using N-allyl isothiocyanate and alcohols in toluene with 4 Å molecular sieves achieves high yields (e.g., 4-Methoxybenzyl N-allyl thiocarbamate synthesis). Reaction progress is monitored via TLC (toluene/EtOAc 8:1), followed by purification via silica gel chromatography. Efficiency is validated by MALDI-TOF MS and NMR to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the molecular weight and structural purity of this compound derivatives?

  • Size Exclusion Chromatography (SEC): Determines molecular weight distributions (Mn) and polydispersity indices (PDI). For example, SEC analysis of poly(N-allyl glycine) (PNAlG) derived from NTA monomers showed Mn = 4.2–12.5 kg/mol and PDI = 1.21–1.61 .
  • MALDI-TOF MS: Confirms end-group fidelity and polymerization mechanisms (e.g., benzylamide-terminated PNAlG) .

Q. How does the electrophilicity of the thiocarbamate carbonyl group influence reactivity compared to carbamate analogs?

The sulfur atom in thiocarbamates reduces carbonyl electrophilicity, slowing nucleophilic addition and intermediate elimination (e.g., COS elimination in NTA polymerization vs. CO₂ in NCAs). This necessitates longer reaction times (48 h for quantitative conversions) .

Advanced Research Questions

Q. What mechanistic insights explain the slower polymerization kinetics of N-Allyl NTA compared to NCA monomers?

Computational and experimental studies reveal that the reduced electrophilicity of the thiocarbamate carbonyl group (C5 in NTA) slows both initiation (amine attack) and propagation (COS elimination). This contrasts with NCAs, where faster CO₂ release accelerates polymerization .

Q. How can selective functionalization of this compound derivatives be achieved using orthogonal click chemistry?

Base-initiated thiol-Michael reactions (e.g., with methyl-3-mercaptopropionate) selectively target electron-deficient alkenes, enabling sequential radical-mediated thiol-ene/yne reactions for multi-functionalization. This requires strict order: base-mediated reactions first to avoid product mixtures .

Q. What strategies resolve discrepancies in molecular weight distributions observed during thiocarbamate-based polymer synthesis?

Broad/multimodal SEC distributions (e.g., PNAlG PDI = 1.21–1.61) arise from slower kinetics and side reactions. Combining SEC with MALDI-TOF MS clarifies chain-end homogeneity, while optimizing initiator ratios ([M]₀:[I]₀ = 25:1–300:1) improves control .

Q. How are cyclic polypeptoids synthesized using thiocarbamate intermediates, and what role do DBU initiators play?

Cyclic structures form via DBU-initiated ROP of NTA monomers, where thiocarbamate intermediates facilitate ring closure. MALDI-TOF MS confirms cyclization after DBU elimination, with potassium trifluoroacetate stabilizing the thiocarbamate group .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity profiles for thiocarbamates in polymerization vs. small-molecule reactions?

Discrepancies arise from differing reaction environments: polymerization (e.g., ROP in THF at 60°C) favors step-growth mechanisms, while small-molecule reactions (e.g., thiol-ene click chemistry) rely on radical or base-initiated pathways. Context-specific electrophilicity and steric effects must be modeled computationally .

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